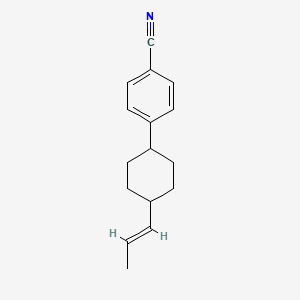

4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile

説明

Historical Development of Cyclohexylbenzonitrile Liquid Crystal Compounds

The historical development of cyclohexylbenzonitrile liquid crystal compounds emerged from the broader evolution of thermotropic mesogenic materials during the latter half of the twentieth century. The cyclohexylbenzonitrile structural motif gained prominence as researchers recognized the importance of combining rigid aromatic cores with conformationally flexible cyclohexyl rings to achieve optimal mesogenic properties. Early investigations focused on the fundamental 4-cyclohexylbenzonitrile structure, which established the foundational understanding of how cyclohexyl substitution could modulate liquid crystalline behavior. The systematic exploration of alkyl-substituted derivatives followed, with compounds such as 4-(trans-4-pentylcyclohexyl)benzonitrile emerging as archetypal examples that demonstrated the relationship between chain length and mesophase stability.

The development pathway of these materials was significantly influenced by the need for liquid crystal compounds with specific thermal properties suitable for display applications. Research efforts during the 1970s and 1980s led to the synthesis of numerous cyclohexylbenzonitrile derivatives, each designed to explore how structural modifications could fine-tune phase transition temperatures and improve the operational characteristics of liquid crystal devices. The introduction of unsaturated substituents, as exemplified by 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile, represented a sophisticated approach to molecular design that aimed to balance mesogenic stability with processing requirements. This compound's development reflected the growing understanding that even subtle changes in substituent structure could dramatically alter liquid crystalline properties.

The synthetic methodologies employed in creating these compounds evolved from traditional organic chemistry approaches to more refined techniques capable of controlling stereochemistry and isomeric purity. The trans-geometry requirement for optimal mesogenic behavior necessitated the development of stereoselective synthetic routes, while the E-configuration of the propenyl substituent demanded careful attention to double bond geometry during synthesis. These technical challenges drove innovations in synthetic chemistry that extended beyond liquid crystal research, contributing to broader advances in stereoselective organic synthesis and materials chemistry.

Significance in Mesogenic Research

The significance of this compound in mesogenic research stems from its unique position as a model compound for understanding structure-property relationships in liquid crystalline materials. Research has demonstrated that this compound exhibits distinct mesomorphic behavior with well-defined phase transition temperatures, making it an excellent subject for fundamental studies of molecular ordering and phase behavior. The compound's mesomorphic range of 64.0 to 75.0 degrees Celsius provides a convenient temperature window for experimental investigations, allowing researchers to study phase transitions under readily accessible laboratory conditions.

Computational studies have utilized related cyclohexylbenzonitrile compounds as test systems for developing and validating molecular simulation methodologies. The work of Cook and Wilson represents pioneering efforts in performing thousand-molecule atomistic simulations of mesogenic systems, using 4-(trans-4-pentylcyclohexyl)benzonitrile as a model compound to investigate isotropic phase behavior near phase transitions. These computational investigations have provided unprecedented insights into the molecular-level mechanisms underlying liquid crystalline behavior, revealing how intermolecular interactions and molecular dynamics contribute to mesophase formation and stability.

The compound's significance extends to its role as a reference material for understanding the effects of alkyl chain modifications on liquid crystalline properties. Comparative studies with other cyclohexylbenzonitrile derivatives have revealed how the propenyl substituent influences molecular packing, orientational order, and phase transition enthalpies. Research findings indicate that the unsaturated nature of the propenyl group introduces unique intermolecular interactions that distinguish this compound from its saturated analogs, providing valuable insights into the role of molecular flexibility and conformational dynamics in mesogenic behavior.

The compound has also served as a valuable tool for investigating the relationship between molecular structure and physical properties in liquid crystalline systems. Studies have utilized this and related compounds to examine rotational viscosity coefficients, elastic constants, and other fundamental physical parameters that govern liquid crystal device performance. The systematic investigation of these properties has contributed to the development of predictive models for liquid crystal behavior, enabling more rational approaches to materials design and optimization.

Position within Liquid Crystal Classification Systems

The classification of this compound within established liquid crystal taxonomy places it firmly within the thermotropic liquid crystal category, specifically among the calamitic mesogens characterized by rod-like molecular geometries. This compound exhibits the characteristic features of thermotropic materials, where phase transitions are induced by temperature changes rather than concentration variations, distinguishing it from lyotropic liquid crystalline systems. The molecular architecture consisting of a rigid benzonitrile core connected to a cyclohexyl ring bearing an alkenyl substituent exemplifies the design principles underlying successful calamitic mesogens.

Within the broader classification framework, this compound belongs to the subset of thermotropic materials that exhibit enantiotropic behavior, meaning that liquid crystalline phases can be accessed both upon heating from the crystalline state and cooling from the isotropic liquid phase. This enantiotropic character enhances the compound's utility in both research applications and potential technological implementations, as it allows for reversible phase transitions under controlled thermal conditions. The compound's phase behavior demonstrates the typical characteristics of small-molecule thermotropic liquid crystals, with discrete phase transition temperatures that can be precisely measured and reproduced.

Table 1: Liquid Crystal Classification of this compound

The compound's position within the cyclohexylbenzonitrile family represents a specific branch of liquid crystal development that has proven particularly successful in achieving desired combinations of thermal stability, optical properties, and processing characteristics. This family of compounds has been extensively studied and utilized in practical applications, with various chain lengths and substituent patterns explored to optimize performance for specific applications. The propenyl-substituted variant occupies a unique niche within this family, offering distinct properties that arise from the unsaturated nature of the substituent.

特性

IUPAC Name |

4-[4-[(E)-prop-1-enyl]cyclohexyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h2-3,6-7,10-11,13,15H,4-5,8-9H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVBLRKVRNUULX-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1CCC(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1CCC(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101219263 | |

| Record name | 4-[trans-4-(1E)-1-Propen-1-ylcyclohexyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96184-40-6 | |

| Record name | 4-[trans-4-(1E)-1-Propen-1-ylcyclohexyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-[trans-4-(1E)-1-propen-1-ylcyclohexyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile typically involves the following steps:

Preparation of the cyclohexyl intermediate: The cyclohexyl group is prepared by hydrogenation of a suitable precursor, such as cyclohexene, in the presence of a catalyst like palladium on carbon.

Introduction of the propenyl group: The propenyl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

Formation of the benzonitrile derivative: The final step involves the reaction of the cyclohexyl intermediate with benzonitrile under basic conditions to form the target compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to ensure high yield and purity .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or aldehydes.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation for nitrile reduction.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Epoxides, aldehydes.

Reduction: Primary amines.

Substitution: Nitro or halogenated derivatives of the original compound.

科学的研究の応用

4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as liquid crystals for display technologies.

作用機序

The mechanism of action of 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile is not fully understood but is believed to involve interactions with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The propenyl and nitrile groups are likely key functional groups involved in these interactions .

類似化合物との比較

4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzene: Lacks the nitrile group, which may result in different reactivity and applications.

4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)aniline:

Uniqueness: Its structural features make it a versatile compound for research and industrial purposes .

生物活性

Overview

4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile, with the molecular formula C16H19N and CAS number 96184-40-6, is a compound derived from benzonitrile. It features a cyclohexyl group substituted with a propenyl group in the trans configuration. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N |

| Molecular Weight | 225.33 g/mol |

| IUPAC Name | 4-[4-[(E)-prop-1-enyl]cyclohexyl]benzonitrile |

| InChI Key | WFVBLRKVRNUULX-NSCUHMNNSA-N |

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially modulating cellular processes through enzyme or receptor interactions. The functional groups, particularly the propenyl and nitrile groups, are likely significant in these interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. For instance, research on related benzonitrile derivatives has demonstrated effectiveness against various bacterial pathogens, including enteric bacteria. These compounds induce stress on bacterial cell envelopes, leading to alterations in proton motive force (PMF), ATP dissipation, and ultimately cell death .

Anticancer Potential

The anticancer properties of this compound are under investigation, with preliminary findings suggesting that it may inhibit cancer cell proliferation. The structural features of the compound could allow it to interfere with key signaling pathways involved in cell growth and survival. Further research is necessary to establish its efficacy and safety profile in cancer treatment models.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of various benzonitrile derivatives, including those structurally related to this compound. The results showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for further development in antimicrobial therapies .

Investigations into Anticancer Activity

In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it can induce apoptosis in specific cancer cells while exhibiting a favorable toxicity profile towards normal cells. This selectivity is crucial for its potential therapeutic applications in oncology .

Q & A

Basic: What experimental methods are recommended for synthesizing and purifying 4-(trans-4-((E)-Prop-1-en-1-yl)cyclohexyl)benzonitrile?

Answer:

Synthesis typically involves isomer-selective reactions to ensure the trans configuration of substituents on the cyclohexyl ring. A cost-effective approach includes using Lewis/Brønsted acids (e.g., BF₃·Et₂O) to isomerize intermediates, as demonstrated in methods for analogous cyclohexyl derivatives . Purification requires column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to separate geometric isomers. Recrystallization in ethanol or acetone can further enhance purity. Confirmation of stereochemistry is critical via NMR (e.g., coupling constants for olefinic protons) and XRD analysis .

Basic: How can the molecular structure and crystallinity of this compound be validated?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Use SHELX programs (e.g., SHELXL for refinement) to resolve anisotropic displacement parameters and confirm the trans configuration of substituents . For amorphous or polycrystalline samples, polarized optical microscopy (POM) can assess liquid crystalline phases, while differential scanning calorimetry (DSC) measures phase transitions. Computational tools like WinGX or ORTEP visualize crystal packing and hydrogen-bonding interactions .

Advanced: How does doping carbon nanotubes (CNTs) into liquid crystal mixtures containing this compound affect dielectric anisotropy and response times?

Answer:

CNTs introduce π-π interactions with the compound’s aromatic rings, enhancing dielectric anisotropy (Δε) by up to 4.67% due to increased polarizability . However, contradictory effects arise: CNTs reduce viscosity by ~25% (improving response times) but increase flexoelastic constants, which may slow switching. To resolve this, optimize CNT concentration (0.1–0.5 wt%) and functionalization (e.g., carboxyl groups) to balance dielectric gains and viscoelastic trade-offs. Electro-optical testing under AC fields (1–10 kHz) is recommended to quantify dynamic behavior .

Advanced: How can computational modeling predict the compound’s interactions in liquid crystal-CNT composites?

Answer:

Density functional theory (DFT) calculates electronic properties (e.g., dipole moments, polarizability), while molecular dynamics (MD) simulates alignment and diffusion in composites. Focus on the trans-cyclohexyl group’s steric effects and the benzonitrile’s dipole orientation. For CNT interactions, simulate π-stacking distances (<3.5 Å) and binding energies using software like Gaussian or VASP. Experimental validation via Raman spectroscopy can detect shifts in CNT G-band peaks, correlating with computational predictions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

The compound is acutely toxic and corrosive. Use fume hoods (EN 14175-certified) for synthesis and handling. Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with 10% polyethylene glycol solution. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA/ECHA guidelines. Store in sealed containers at 2–8°C to prevent degradation .

Advanced: How do conflicting data on the compound’s phase transitions arise, and how can they be resolved?

Answer:

Discrepancies in phase transition temperatures (e.g., nematic-to-isotropic) stem from impurities, heating rates, or measurement techniques. For accuracy:

- Use high-purity samples (>99.5% via HPLC).

- Standardize DSC protocols (heating rate: 5°C/min, N₂ atmosphere).

- Cross-validate with POM observations (texture analysis at 100× magnification).

Report results with error margins (±0.5°C) and cite instrument calibration standards (e.g., indium melting point) .

Advanced: What strategies improve the compound’s stability in high-temperature liquid crystal applications?

Answer:

Degradation occurs via oxidation of the prop-1-en-1-yl group or hydrolysis of the benzonitrile. Mitigation strategies:

- Add antioxidants (e.g., BHT at 0.1 wt%).

- Use anhydrous solvents during synthesis to prevent hydrolysis.

- Encapsulate in mesoporous silica nanoparticles (MSNs) to shield reactive sites.

Accelerated aging tests (85°C/85% RH for 500 hrs) combined with FT-IR monitoring of C≡N (2225 cm⁻¹) and C=C (1650 cm⁻¹) peaks validate stability .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR: ¹H/¹³C NMR identifies stereochemistry (e.g., trans-cyclohexyl coupling constants: J = 10–12 Hz).

- FT-IR: Bands at 2225 cm⁻¹ (C≡N) and 965 cm⁻¹ (trans-CH=CH) confirm functional groups.

- UV-Vis: λₘₐₓ ~270 nm (π→π* transition of benzonitrile) with ε > 10⁴ L·mol⁻¹·cm⁻¹.

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (calc. 255.35 g/mol) .

Advanced: How does the compound’s molecular geometry influence its performance in electro-optical devices?

Answer:

The trans-cyclohexyl group reduces rotational viscosity vs. biphenyl analogs, while the rigid benzonitrile dipole enhances Δε. However, the (E)-prop-1-en-1-yl group introduces conformational flexibility, which can lower clearing points. To optimize:

- Compare with analogs (e.g., 4-(trans-4-pentylcyclohexyl)benzonitrile) to assess alkyl chain effects.

- Use DFT to calculate torsional barriers (~5–10 kcal/mol) and correlate with experimental response times .

Advanced: What statistical methods are recommended for analyzing discrepancies in dielectric anisotropy measurements across studies?

Answer:

Apply multivariate regression to variables like impurity levels, field frequency, and temperature. Use ANOVA to identify significant factors (p < 0.05). For meta-analysis of published data, employ weighted least squares to account for sample size variations. Report confidence intervals (95%) and validate with controlled replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。